

Application Notes and Protocols: Methyl 4-sulfanylbenzoate as a Synthetic Intermediate

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Compound of Interest

Compound Name: **Methyl 4-sulfanylbenzoate**

Cat. No.: **B014360**

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Introduction

Methyl 4-sulfanylbenzoate, also known as Methyl 4-mercaptobenzoate, is a bifunctional organic compound featuring a methyl ester and a thiol (-SH) group on a benzene ring.^[1] This structure makes it a highly versatile synthetic intermediate, particularly valuable in medicinal chemistry and drug development.^[2] The nucleophilic thiol group allows for the straightforward formation of thioethers, while the methyl ester provides a site for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.^[1] Its utility extends from the synthesis of biologically active molecules to the development of advanced diagnostic agents like Positron Emission Tomography (PET) tracers.

Physicochemical Properties

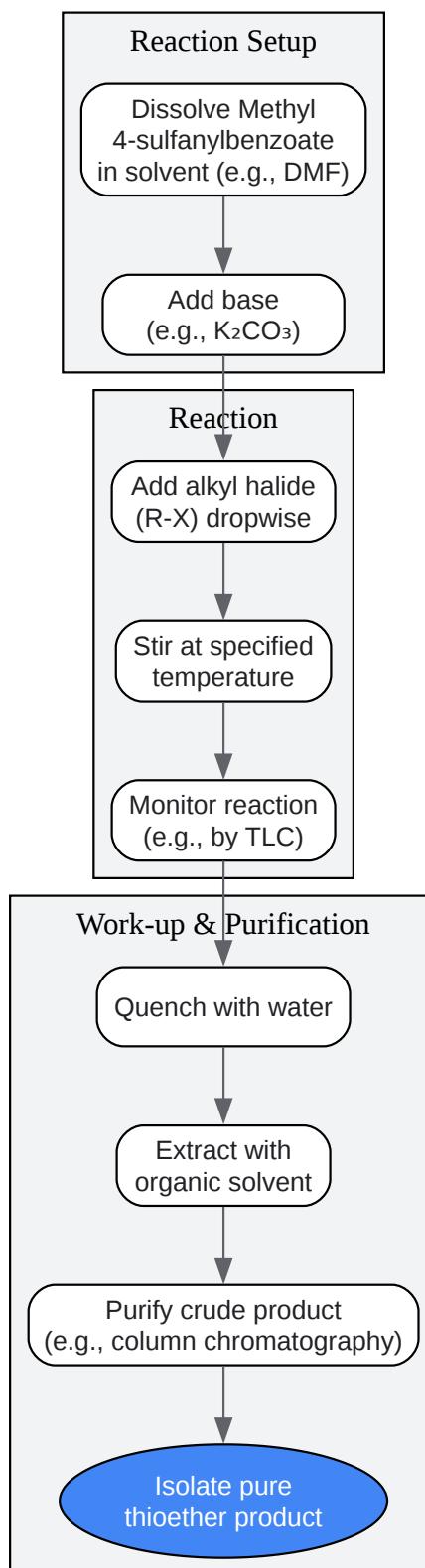
The key physicochemical properties of **Methyl 4-sulfanylbenzoate** are summarized below, providing essential data for experimental planning and execution.^{[3][4]}

Property	Value	Reference(s)
CAS Number	6302-65-4	[1] [2]
Molecular Formula	C ₈ H ₈ O ₂ S	[2] [4]
Molecular Weight	168.21 g/mol	[2] [4]
Appearance	White to off-white solid	[3] [5]
Melting Point	33-36 °C	[4]
Boiling Point	110-113 °C at 0.5 mmHg	[5]
Synonyms	Methyl 4-mercaptopbenzoate, p-(Carbomethoxy)benzenethiol	[2] [3]
Storage Conditions	Store in freezer under an inert atmosphere; sensitive to oxidation	[3]

Application 1: Synthesis of Thioether Derivatives via S-Alkylation

The potent nucleophilicity of the thiol group in **Methyl 4-sulfanylbenzoate** makes it an excellent precursor for S-alkylation reactions, forming stable thioether bonds. Thioether moieties are present in a wide range of pharmaceutical compounds and are valued for their influence on molecular conformation and metabolic stability. A general and reliable method for this transformation is the reaction with an alkyl halide in the presence of a non-nucleophilic base.

Experimental Workflow: General S-Alkylation



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Caption: General workflow for the S-alkylation of **Methyl 4-sulfanylbenzoate**.

Protocol: Synthesis of Methyl 4-(benzylthio)benzoate

This protocol describes a representative S-alkylation using benzyl bromide as the electrophile.

Reaction Scheme: **(Methyl 4-sulfanylbenzoate)** + **(Benzyl Bromide)** --[K₂CO₃, DMF]--> **(Methyl 4-(benzylthio)benzoate)**

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
Methyl 4-sulfanylbenzoate	168.21	1.68 g	10.0
Benzyl Bromide	171.04	1.88 g	11.0
Potassium Carbonate (K ₂ CO ₃)	138.21	2.07 g	15.0
N,N-Dimethylformamide (DMF)	-	50 mL	-

Procedure:

- To a 100 mL round-bottom flask equipped with a magnetic stir bar, add **Methyl 4-sulfanylbenzoate** (1.68 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
- Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
- Stir the suspension at room temperature for 15 minutes.
- Slowly add benzyl bromide (1.88 g, 11.0 mmol) to the reaction mixture dropwise over 5 minutes.
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

- Upon completion, pour the reaction mixture into 200 mL of cold deionized water.
- Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
- Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product, Methyl 4-(benzylthio)benzoate.

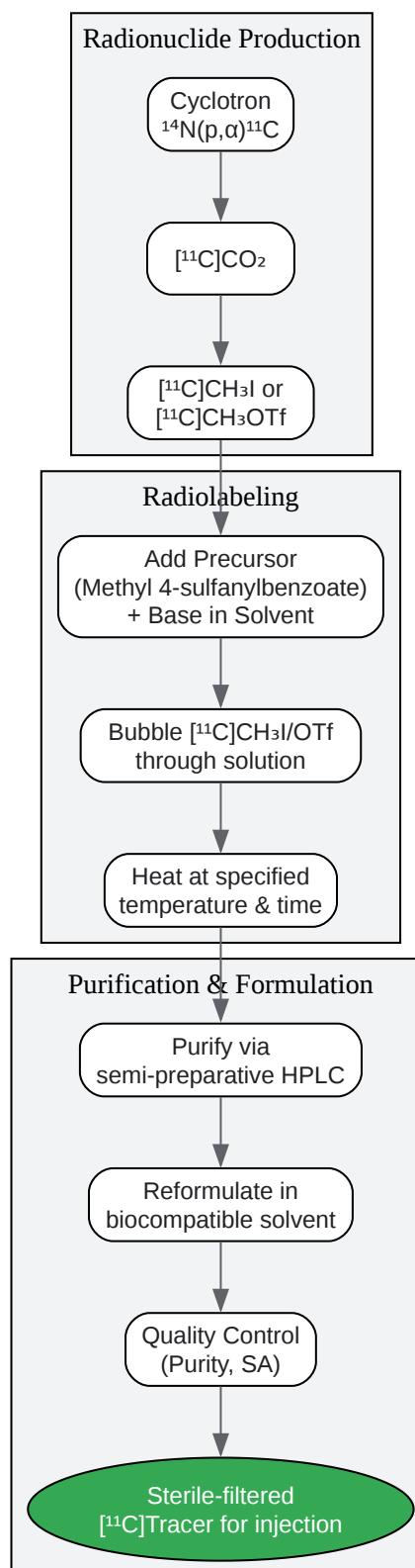
Expected Results:

- Yield: 80-95%
- Appearance: White solid
- Purity: >98% (by HPLC)

Application 2: Precursor for Positron Emission Tomography (PET) Tracer Synthesis

The development of novel PET tracers is critical for non-invasive *in vivo* imaging in drug discovery and clinical diagnostics.^[6] **Methyl 4-sulfanylbenzoate** serves as an excellent precursor for the synthesis of carbon-11 ($[^{11}\text{C}]$) labeled PET tracers. The acidic proton of the thiol group can be readily substituted with a $[^{11}\text{C}]$ methyl group from a high specific activity source, such as $[^{11}\text{C}]$ methyl triflate or $[^{11}\text{C}]$ methyl iodide.^{[7][8]} The resulting product, Methyl 4- $([^{11}\text{C}]$ methylthio)benzoate, can be used to evaluate biological processes or serve as a radiolabeled intermediate for more complex tracer structures.

Radiosynthesis Workflow: $[^{11}\text{C}]$ -Methylation

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Caption: Workflow for radiosynthesis of a $[^{11}\text{C}]$ -labeled PET tracer.

Protocol: Synthesis of Methyl 4-([¹¹C]methylthio)benzoate

This protocol is a representative procedure for the rapid synthesis and purification of a carbon-11 labeled PET tracer, adapted from established [¹¹C]-methylation methodologies.[\[6\]](#)[\[9\]](#)

Reaction Scheme: (**Methyl 4-sulfanylbenzoate**) + ([¹¹C]CH₃OTf) --[Base, Solvent]--> (Methyl 4-([¹¹C]methylthio)benzoate)

Materials and Reagents:

Reagent	Details
Methyl 4-sulfanylbenzoate (Precursor)	0.5 - 1.0 mg dissolved in 300 μ L of anhydrous DMF or acetone.
[¹¹ C]Methyl Triflate ([¹¹ C]CH ₃ OTf)	Produced from cyclotron-generated [¹¹ C]CO ₂ and passed through the reaction vessel.
Base	e.g., Sodium hydride (60% dispersion in mineral oil), ~1-2 mg.

Procedure:

- Preparation: In a shielded hot cell, dissolve **Methyl 4-sulfanylbenzoate** (~1 mg) in 300 μ L of anhydrous DMF in a sealed 1 mL reaction vessel. Add sodium hydride (~1-2 mg) to deprotonate the thiol.
- Radiolabeling: Bubble the gaseous [¹¹C]CH₃OTf, produced via an automated synthesis unit, through the precursor solution at room temperature for 2-3 minutes to trap the radioactivity.
- Reaction: After trapping, seal the vessel and heat at 80-100 °C for 3-5 minutes.
- Purification: Quench the reaction with 500 μ L of HPLC mobile phase. Inject the entire mixture onto a semi-preparative HPLC column (e.g., C18) to isolate the radiolabeled product from the precursor and other impurities.

- Formulation: Collect the product peak, remove the HPLC solvent under a stream of nitrogen with gentle heating, and reformulate the final product in a sterile, injectable solution (e.g., sterile saline with ~10% ethanol).
- Quality Control: Analyze an aliquot of the final product via analytical HPLC to determine radiochemical purity and specific activity.

Typical Radiosynthesis Data:

Parameter	Typical Value	Reference(s)
Radiochemical Yield (RCY)	30-50% (decay-corrected to EOB)	[6]
Radiochemical Purity	>99%	[9]
Specific Activity (SA)	370-1110 GBq/μmol (10-30 Ci/μmol) at EOB	[6]
Total Synthesis Time	35-45 minutes from End of Bombardment (EOB*)	[6][9]

*EOB: End of Bombardment

Conclusion

Methyl 4-sulfanylbenzoate is a valuable and versatile building block for chemical synthesis. Its dual functionality allows for straightforward and high-yielding transformations, such as S-alkylation to form diverse thioether derivatives. Furthermore, its structure is ideally suited for the synthesis of radiolabeled compounds, serving as a key precursor for the development of novel PET tracers for preclinical and clinical research. The protocols outlined here provide robust methodologies for leveraging this intermediate in pharmaceutical and diagnostic agent development.

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